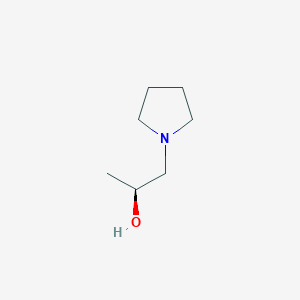

(2S)-1-(pyrrolidin-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-1-(pyrrolidin-1-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method is the nucleophilic ring-opening of an epoxide by pyrrolidine, which yields the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that derivatives of (2S)-1-(pyrrolidin-1-yl)propan-2-ol exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases. A study conducted on aryloxyaminopropanols derived from this compound showed significant radical scavenging ability, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative damage prevention .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In animal models, it demonstrated the ability to reduce neuronal damage in conditions like ischemia and neurodegenerative diseases, possibly through modulation of neurotransmitter systems and inhibition of apoptotic pathways .

Pharmaceutical Development

This compound is being explored as a scaffold for developing new pharmacological agents targeting various receptors, including:

| Target | Potential Application |

|---|---|

| GABA Receptors | Anxiolytic and sedative effects |

| Dopamine Receptors | Treatment of Parkinson's disease |

| Serotonin Receptors | Antidepressant properties |

Glucosylceramide Synthase Inhibition

A notable application is its role as a glucosylceramide synthase inhibitor, which has implications in treating Gaucher disease and other lysosomal storage disorders. Research has shown that certain derivatives can effectively inhibit this enzyme, leading to reduced substrate accumulation in affected tissues .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of various aryloxyaminopropanols derived from this compound, it was found that these compounds exhibited significant DPPH radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests their potential use in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Neuroprotective Effects in Ischemia Models

A series of experiments conducted on rodents subjected to induced ischemic conditions demonstrated that administration of this compound significantly reduced infarct size and improved neurological scores post-recovery. This supports its potential as a therapeutic agent in stroke management .

Mécanisme D'action

The mechanism by which (2S)-1-(pyrrolidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- (2S)-1-(pyrrolidin-1-yl)butan-2-ol

- (2S)-1-(pyrrolidin-1-yl)ethan-2-ol

- (2S)-1-(pyrrolidin-1-yl)pentan-2-ol

Uniqueness: (2S)-1-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific chiral center and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(2S)-1-(Pyrrolidin-1-yl)propan-2-ol, also known as (S)-2-(pyrrolidin-1-yl)propan-1-ol, is a chiral compound that has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the use of chiral starting materials and various reaction conditions to ensure the retention of stereochemistry. For instance, the compound can be synthesized from (1R,2S)-phenylpropanolamine through a series of transformations including chlorination and azidation, leading to the formation of pyrrolidine derivatives .

Antioxidant Activity

Research indicates that derivatives of pyrrolidin-1-yl compounds exhibit significant antioxidant properties. A study highlighted the synthesis of aryloxyaminopropanol derivatives, which demonstrated effective radical scavenging abilities. Such compounds may play a role in mitigating oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through its derivatives. For example, novel 5-oxopyrrolidine derivatives have shown promising results against A549 human lung adenocarcinoma cells. These compounds were evaluated using MTT assays, revealing structure-dependent cytotoxicity and potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-Oxopyrrolidine Derivative 1 | A549 | 25 | Significant cytotoxicity |

| 5-Oxopyrrolidine Derivative 2 | HSAEC1-KT | 50 | Lower toxicity to non-cancerous cells |

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. For instance, certain derivatives showed selective activity against multidrug-resistant strains of Staphylococcus aureus. This suggests that this compound and its analogs could be developed into effective antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a controlled study, several pyrrolidine derivatives were tested against A549 cells. The results indicated that specific modifications on the pyrrolidine ring significantly enhanced anticancer activity. Compounds with electron-withdrawing groups exhibited improved efficacy compared to their electron-donating counterparts .

Case Study 2: Antimicrobial Efficacy

A series of pyrrolidine-based compounds were screened for antimicrobial activity against various pathogens. Notably, one derivative demonstrated potent activity against linezolid-resistant Staphylococcus aureus strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Propriétés

IUPAC Name |

(2S)-1-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYANEJZLUMJNA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.